2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide (non-preferred name)
Description
This compound is a structurally complex hydrazide derivative featuring a 1,2,4-triazine core substituted with dihydroxy groups at positions 3 and 3. The triazine moiety is linked via an amino group to an acetohydrazide backbone, which is further conjugated to an (E)-configured arylidene group derived from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.
Synthetic routes likely involve:
Formation of the triazine-6-amine intermediate.
Condensation with acetohydrazide to form the hydrazide linkage.
Reaction with 4-hydroxy-3-methoxy-5-nitrobenzaldehyde under acidic conditions to yield the final hydrazone (Schiff base) structure. This mirrors methodologies described in and , where hydrazones are synthesized via refluxing with substituted aldehydes/ketones in ethanol with catalytic HCl .
Properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O7/c1-27-8-3-6(2-7(10(8)22)20(25)26)4-15-17-9(21)5-14-11-12(23)16-13(24)19-18-11/h2-4,22H,5H2,1H3,(H,14,18)(H,17,21)(H2,16,19,23,24)/b15-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRCCHZTEPDMDU-SYZQJQIISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC(=O)CNC2=NNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/NC(=O)CNC2=NNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized from cyanuric chloride through sequential nucleophilic substitution reactions.
Hydrazide Formation: The hydrazide functional group is introduced by reacting the triazine derivative with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the hydrazide derivative with an aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the triazine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .
Biology
In biological research, the compound’s triazine ring is of interest due to its potential biological activity. Triazine derivatives have been studied for their antimicrobial and anticancer properties .
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Triazine derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, particularly those involving nucleophilic substitution and redox reactions . The triazine ring may also play a role in its biological activity by interacting with cellular components .
Comparison with Similar Compounds
Key Differences :
- Core Heterocycle: The target compound uses a 1,2,4-triazine ring, whereas analogs in and feature 1,2,4-triazole cores.
- Substituents : The nitro group at the arylidene’s 5-position (target) vs. methoxy () or para-nitro () alters electronic and steric profiles. Nitro groups increase electrophilicity but may reduce metabolic stability .
Pharmacological and Agrochemical Relevance
- Target Compound : The nitro and hydroxy groups suggest possible pesticidal or antibacterial activity, akin to triazine-based pesticides like pymetrozine (). Nitro groups are common in herbicides but may confer higher toxicity .
- Analog : The 4-hydroxy-3,5-dimethoxyphenyl group could enhance antioxidant capacity compared to nitro-substituted analogs. Methoxy groups often improve lipophilicity and membrane penetration .
- Analog : The para-nitro group may prioritize herbicidal over insecticidal activity due to its electron-withdrawing nature, similar to dicyclanil () .
Physicochemical Properties
Biological Activity
The compound 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide , often referred to by its non-preferred name, is a complex organic molecule that exhibits a range of biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of 348.31 g/mol. The synthesis typically involves:
- Formation of the Triazine Core : The triazine structure is synthesized from cyanuric chloride through nucleophilic substitution.
- Introduction of Hydroxy and Amino Groups : These groups are added via further substitution reactions.
- Condensation Reaction : The final step involves the condensation of the triazine derivative with a hydrazide compound to yield the desired product.
Anticancer Properties
Research indicates that compounds with similar triazine structures exhibit significant anticancer activity. For instance, derivatives of 1,2,4-triazines have shown cytotoxic effects against various human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells .
In one study, triazine derivatives demonstrated moderate to high cytotoxicity with IC50 values ranging from 9 to 57 µM against these cell lines. Notably, modifications to the aryl substituents significantly influenced their anticancer efficacy; for example, compounds with hydroxy substitutions showed enhanced activity compared to their unsubstituted counterparts .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking their activity. This mechanism is common among many anticancer agents that target metabolic pathways essential for tumor growth.
- Induction of Apoptosis : Similar compounds have been reported to induce apoptosis in cancer cells through various signaling pathways, leading to programmed cell death .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of triazine derivatives:
- Antitumor Activity : A study demonstrated that certain derivatives effectively inhibited cell proliferation in human breast cancer (T47D) and cervical carcinoma (HeLa) cells. The presence of specific functional groups was correlated with increased cytotoxicity and reduced cell viability .
- Antimicrobial Effects : Other research has indicated that triazine derivatives possess antimicrobial properties against various bacterial strains, suggesting a broader pharmacological profile beyond anticancer activity .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
